molecular formula C53H100N16O13 B1669297 Colistin A CAS No. 7722-44-3

Colistin A

カタログ番号: B1669297
CAS番号: 7722-44-3
分子量: 1169.5 g/mol
InChIキー: XDJYMJULXQKGMM-BZUHZWDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Colistin A is synthesized through a complex process involving the fermentation of Bacillus colistinus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation process is optimized for maximum yield, and the purification steps are designed to ensure high purity and potency of the final product .

化学反応の分析

Types of Reactions: Colistin A undergoes several chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different levels of antibacterial activity and toxicity .

科学的研究の応用

Colistin, also known as polymyxin E, is a polypeptide antibiotic within the polymyxin family that is increasingly used as a last-line therapy for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria . It targets the lipopolysaccharide (LPS) of Gram-negative bacteria, but is limited in its ability to kill antibiotic-tolerant cells and dispersed cells from biofilms, and bacteria can develop resistance to it .

Antimicrobial Applications

Colistin is employed to combat infections caused by multidrug-resistant Enterobacterales . It is particularly effective against Gram-negative aerobic bacteria, including those resistant to other parenteral antibiotics used in hospital settings . In a study conducted on Japanese patients, colistin was found to be generally safe and effective in treating MDR Gram-negative infections .

Combination Therapy

In vitro studies suggest that colistin demonstrates synergy when combined with other antibiotics such as ceftazidime, rifampicin, meropenem, or aztreonam, particularly against Pseudomonas aeruginosa . One study demonstrated that a non-antibiotic 4-anilinoquinazoline-based compound (CA439) can synergistically enhance the effectiveness of colistin against Salmonella infections by attenuating the expression of genes that define colistin resistance and altering the electrochemical properties of the bacterial membrane .

Resistance Mechanisms

Research indicates that exposure to colistin can enhance the expression of eptB in colistin-resistant E. coli isolates . The eptB gene plays a crucial role in mediating colistin resistance, and its association with mcr-1 can further enhance resistance mechanisms .

Overcoming Tolerance

Membrane-active macromolecules can be combined with conventional antibiotics to kill slow-dividing stationary-phase and antibiotic-tolerant cells of Gram-negative bacteria . These macromolecules can also potentiate antibiotics like erythromycin and rifampicin to biofilms of Gram-negative bacteria .

Pharmacokinetic/Pharmacodynamic (PK/PD) Features

The ratio of the free area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the best PK/PD index correlating with colistin efficacy in thigh and lung infection models . Studies have reported fAUC/MIC targets required to achieve 1-log and 2-log kills against Acinetobacter baumannii and Pseudomonas aeruginosa strains .

Silver Nanoforms as an Alternative

Silver nanoforms, particularly those with amorphous TiO2, may serve as alternatives to antibiotics in killing bacteria like Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .

Japanese Patient Study

A study involving nine Japanese patients with infections due to Pseudomonas aeruginosa and Klebsiella spp. showed clinical success in all eight patients for whom efficacy could be evaluated . The median age of the patients was 40 years, and the median duration of colistin administration was eight days . Two patients (22.2%) experienced colistin-related adverse effects, including nephrotoxicity and dysgeusia, which resolved after discontinuation of the therapy .

Colistin Dosing

Patients with normal renal function received 2.5 mg/kg of colistin in two divided doses daily, with dose adjustments for those with reduced creatinine clearance .

Colistin Plasma Levels

A study measuring colistin plasma levels found that the predicted maximum plasma concentration of formed colistin (0.60 mg/L) after the first dose was substantially lower than that at steady state (2.3 mg/L after the fourth dose), due to the slow rate of formation of colistin from its prodrug and accumulation of formed colistin over the first several doses .

Adverse Effects

作用機序

Colistin A exerts its antibacterial effects by interacting with the bacterial cell membrane. It is a surface-active agent that penetrates and disrupts the membrane, leading to increased permeability and cell death. This compound is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability .

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to effectively target and disrupt the bacterial cell membrane. Its ability to act as a last-resort antibiotic for multidrug-resistant infections makes it a critical component in the fight against antibiotic resistance .

特性

CAS番号

7722-44-3

分子式

C53H100N16O13

分子量

1169.5 g/mol

IUPAC名

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

InChI

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1

InChIキー

XDJYMJULXQKGMM-BZUHZWDSSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

異性体SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

正規SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

外観

Solid powder

Key on ui other cas no.

7722-44-3

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Colistin A;  Colistin IV;  Polymixin E1;  Polymyxin E1; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。